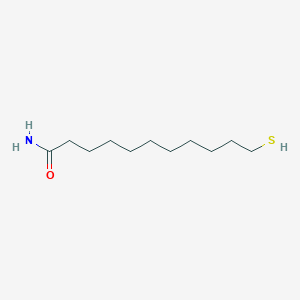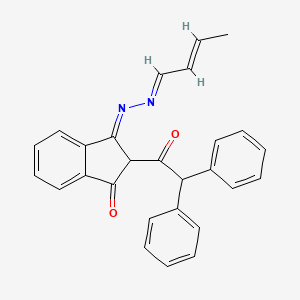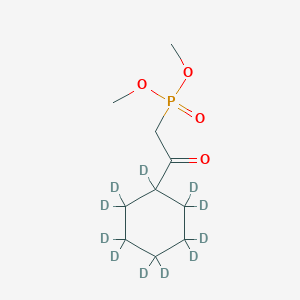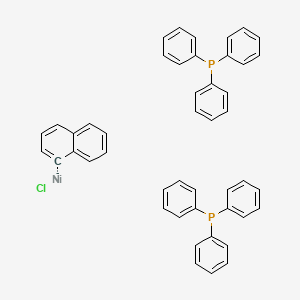
Thrombin Receptor Agonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thrombin receptor agonists are compounds that activate thrombin receptors, specifically protease-activated receptors (PARs), which play a crucial role in the coagulation process. These receptors are part of the G protein-coupled receptor family and are activated by proteolytic cleavage. Thrombin receptor agonists are essential in various physiological and pathological processes, including hemostasis, thrombosis, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thrombin receptor agonists can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of thrombin receptor agonists involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Thrombin receptor agonists primarily undergo proteolytic cleavage, which is essential for their activation. This cleavage exposes a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor .
Common Reagents and Conditions: The activation of thrombin receptor agonists involves the use of proteolytic enzymes like thrombin. The reaction conditions typically include physiological pH and temperature to mimic the natural environment in which these reactions occur .
Major Products Formed: The primary product of the proteolytic cleavage of thrombin receptor agonists is the activated receptor-ligand complex, which initiates intracellular signaling pathways .
Applications De Recherche Scientifique
Thrombin receptor agonists have a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of protease-activated receptor activation and signaling.
Biology: Employed in research on platelet activation, coagulation, and inflammatory responses.
Medicine: Investigated for their potential therapeutic applications in treating thrombotic disorders, cardiovascular diseases, and inflammatory conditions
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting thrombin receptors.
Mécanisme D'action
Thrombin receptor agonists exert their effects by binding to and cleaving the extracellular N-terminal domain of protease-activated receptors. This cleavage exposes a new N-terminal sequence that acts as a tethered ligand, binding to the second extracellular loop of the receptor and activating it. The activated receptor then initiates intracellular signaling cascades involving G proteins, leading to various cellular responses such as platelet activation, shape change, granule release, and aggregation .
Comparaison Avec Des Composés Similaires
Thrombopoietin receptor agonists: These compounds stimulate platelet production by activating the thrombopoietin receptor.
Protease-activated receptor antagonists: These compounds inhibit the activation of protease-activated receptors, providing a contrasting mechanism of action compared to thrombin receptor agonists.
Uniqueness: Thrombin receptor agonists are unique in their ability to directly activate thrombin receptors through proteolytic cleavage, a mechanism not shared by other receptor agonists. This unique activation method allows for precise control of receptor signaling, making thrombin receptor agonists valuable tools in both research and therapeutic applications .
Propriétés
IUPAC Name |
4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYRVSBKWIFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H118N20O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1739.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)
![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)


![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)






![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
